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For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the

Optimal Cryoprotectant

The long-term storage of viable cells is a cornerstone of biomedical research and the

development of cell-based therapies. Cryopreservation, the process of preserving cells at sub-

zero temperatures, is critically dependent on the use of cryoprotective agents (CPAs) that

mitigate the damaging effects of ice crystal formation. For decades, dimethyl sulfoxide (DMSO)

has been the gold standard CPA. However, concerns about its cellular toxicity have driven the

exploration of alternatives, with hydroxyethyl starch (HES) emerging as a promising

candidate. This guide provides an objective comparison of HES and DMSO, supported by

experimental data, to aid researchers in making informed decisions for their specific

applications.

Performance Comparison: HES vs. DMSO
Experimental evidence suggests that while DMSO remains a highly effective cryoprotectant,

HES, particularly when used in combination with lower concentrations of DMSO, can offer

comparable or even superior outcomes with reduced cytotoxicity.

Quantitative Data Summary
The following tables summarize key performance indicators from studies comparing HES and

DMSO in the cryopreservation of various cell types.
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Table 1: Post-Thaw Cell Viability

Cell Type
Cryoprotectant
Solution

Post-Thaw Viability
(%)

Reference

Peripheral Blood Stem

Cells (PBSC)
10% DMSO

Lower than

HES+DMSO
[1]

Peripheral Blood Stem

Cells (PBSC)
5% DMSO + 3% HES

Higher than 10%

DMSO (p<0.001)
[1]

Mouse Pancreatic

Islets (Day 3)
10% DMSO 54.15 ± 20.68 [2]

Mouse Pancreatic

Islets (Day 3)
4% HES 130 70.29 ± 11.20 [2]

Mouse Pancreatic

Islets (Day 3)
4% HES 200 75.94 ± 5.75 [2]

Human Dermal

Fibroblasts

(Suspension)

10% DMSO ~85 [3]

Human Dermal

Fibroblasts

(Suspension)

10% HES ~80 [3]

Human Dermal

Fibroblasts

(Suspension)

5% DMSO + 5% HES ~90 [3]

Rat Mesenchymal

Stem Cells (3 days

post-thaw)

10% DMSO ~75 [4]

Rat Mesenchymal

Stem Cells (3 days

post-thaw)

5% DMSO + 5% HES ~85 [4]

Table 2: Post-Thaw Cell Recovery and Function
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| Cell Type | Cryoprotectant Solution | Metric | Outcome | Reference | | :--- | :--- | :--- | :--- | |

Peripheral Blood Stem Cells (PBSC) | 10% DMSO | GM-CFU Activity | Lower than HES+DMSO

|[1] | | Peripheral Blood Stem Cells (PBSC) | 5% DMSO + 3% HES | GM-CFU Activity | Higher

than 10% DMSO (p<0.05) |[1] | | Mouse Pancreatic Islets (Day 3) | 10% DMSO | Islet Recovery

| 74.80 ± 3.25% |[2] | | Mouse Pancreatic Islets (Day 3) | 4% HES 200 | Islet Recovery | 85.31 ±

1.95% |[2] | | Mouse Pancreatic Islets (Day 3) | 10% DMSO | Glucose-Stimulated Insulin

Secretion (Stimulation Index) | 0.38 ± 0.13 |[2] | | Mouse Pancreatic Islets (Day 3) | 4% HES

130 | Glucose-Stimulated Insulin Secretion (Stimulation Index) | Higher than DMSO |[2] | |

Mouse Pancreatic Islets (Day 3) | 4% HES 200 | Glucose-Stimulated Insulin Secretion

(Stimulation Index) | Higher than DMSO |[2] |

Experimental Protocols
Detailed methodologies are crucial for reproducible cryopreservation success. Below are

representative protocols for using DMSO and a combination of HES and DMSO.

Standard DMSO Cryopreservation Protocol
This protocol is a widely used method for a variety of cell types.

Cell Preparation: Harvest cells in their exponential growth phase. Perform a cell count and

determine viability, which should ideally be above 90%.

Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5-10

minutes to pellet the cells.

Resuspension: Carefully remove the supernatant and resuspend the cell pellet in cold

cryopreservation medium containing 10% DMSO to a final cell concentration of 1-5 x 10^6

cells/mL.

Aliquoting: Dispense the cell suspension into cryovials.

Controlled Cooling: Place the cryovials in a controlled-rate freezer or a freezing container

(e.g., "Mr. Frosty") that provides a cooling rate of approximately -1°C per minute.

Storage: Once the vials reach -80°C, transfer them to a liquid nitrogen vapor phase for long-

term storage.
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HES and DMSO Combination Cryopreservation Protocol
This protocol is adapted from studies on hematopoietic stem cells and demonstrates the use of

HES to reduce DMSO concentration.

Cell Preparation: Isolate and prepare the target cells (e.g., peripheral blood stem cells).

Cryoprotectant Solution Preparation: Prepare a sterile cryoprotectant solution containing 5%

DMSO and 3% to 6% HES in a suitable physiological buffer or cell culture medium.[1][5]

Cell Suspension: Gently mix the cell suspension with an equal volume of the cold

cryoprotectant solution.

Aliquoting: Distribute the final cell suspension into cryopreservation bags or vials.

Freezing:

Mechanical Freezer: Place the samples in a -80°C mechanical freezer. This method offers

a simpler, uncontrolled freezing rate.[1]

Controlled-Rate Freezer: Alternatively, for more precise control, use a programmed freezer

with a cooling rate of -1°C to -2°C per minute down to approximately -40°C, followed by a

more rapid cooling to -120°C before transfer to liquid nitrogen.[6]

Long-Term Storage: Store the cryopreserved samples in the vapor phase of liquid nitrogen.

Mechanisms of Action and Signaling Pathways
The cryoprotective effects of DMSO and HES are mediated through different mechanisms,

which in turn affect distinct cellular signaling pathways.

Hydroxyethyl Starch (HES)
HES is a large, non-penetrating polymer that primarily exerts its cryoprotective effects

extracellularly. It is thought to work by:

Dehydration: HES increases the osmotic pressure of the extracellular solution, drawing water

out of the cells and reducing the amount of intracellular water available to form damaging ice
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crystals.[2]

Membrane Stabilization: HES is believed to interact with and stabilize the cell membrane,

protecting it from mechanical stress during freezing and thawing.

Inhibition of Apoptosis: Studies have shown that HES can reduce the expression of

apoptosis- and necrosis-associated proteins, thereby promoting cell survival.[2]
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Caption: Mechanism of HES Cryoprotection.

Dimethyl Sulfoxide (DMSO)
DMSO is a small, membrane-permeable molecule that protects cells from the inside. Its

mechanisms include:

Lowering the Freezing Point: DMSO colligatively lowers the freezing point of the intracellular

and extracellular solutions, reducing the temperature at which ice crystals form.
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Preventing Intracellular Ice Formation: By replacing intracellular water, DMSO minimizes the

formation of large, damaging ice crystals within the cell.

Induction of Apoptosis: While cryoprotective, DMSO is also known to be toxic and can induce

apoptosis. This is a critical consideration in optimizing cryopreservation protocols. The

apoptotic signaling cascade initiated by cryopreservation stress, often exacerbated by

DMSO, can involve the mitochondrial pathway, with the activation of caspases and changes

in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
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Caption: DMSO and Cryopreservation-Induced Apoptosis.
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The choice between HES and DMSO as a cryoprotectant is not a simple one and depends

heavily on the cell type and the specific requirements of the downstream application.

DMSO remains a potent and widely used cryoprotectant, particularly for robust cell lines.

However, its inherent toxicity necessitates careful optimization of concentration and

exposure time to minimize apoptosis and maximize post-thaw viability and function.

HES presents a valuable alternative, especially in combination with reduced concentrations

of DMSO. This approach has been shown to improve cell viability and functional recovery in

sensitive primary cells and stem cells, likely due to a reduction in overall cytotoxicity. The

extracellular mechanism of HES offers a complementary protective strategy to the

intracellular action of DMSO.

For researchers in drug development and cell therapy, where post-thaw cell function and safety

are paramount, the use of HES-containing cryopreservation solutions warrants strong

consideration. The supporting experimental data indicates that a move towards lower DMSO

concentrations, supplemented with HES, can lead to improved outcomes and ultimately, more

reliable and effective cell-based products. Further optimization of HES formulations and

cryopreservation protocols is a promising avenue for advancing the field of cryobiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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